molecular formula C12H17N3O B1489805 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide CAS No. 1496302-29-4

2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide

Cat. No. B1489805
CAS RN: 1496302-29-4
M. Wt: 219.28 g/mol
InChI Key: DZUXQTKILGETPI-UHFFFAOYSA-N
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Description

The compound “2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide” is likely to be a derivative of azetidine, which is a four-membered ring with one nitrogen atom . The presence of the amine (NH2) and amide (CONH2) functional groups suggest that it could participate in a variety of chemical reactions, particularly those involving nucleophilic substitution or condensation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the four-membered azetidine ring, with the phenyl, methyl, and amide groups attached to different carbon atoms in the ring. The amino group is likely attached to the nitrogen in the azetidine ring .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, particularly at the amine and amide functional groups. For example, the amine could react with a carboxylic acid to form an amide, or it could be acylated to form a secondary or tertiary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the phenyl group could increase its solubility in nonpolar solvents .

Scientific Research Applications

Synthetic Applications

  • The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates the versatility of related compounds in forming complex heterocyclic structures, confirming their role in the development of novel chemical entities for further biological evaluation (Janardhan et al., 2014).

Antibacterial Activity

  • A novel antibacterial compound, showing potent activity against both Gram-positive and Gram-negative bacteria, was developed by structurally modifying quinolone derivatives, indicating the potential of related compounds in addressing antibiotic resistance (Kuramoto et al., 2003).

Anticonvulsant Activity

  • The development of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives and their evaluation for anticonvulsant activity against maximal electroshock test highlighted potential applications in the treatment of convulsive disorders, with certain derivatives showing significant efficacy (Soyer et al., 2004).

Safety and Hazards

As with any chemical compound, handling “2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of azetidine derivatives is an active area of research in medicinal chemistry, and new synthetic routes and applications are continually being explored . This compound could potentially be studied for its biological activity and could serve as a starting point for the synthesis of new medicinal compounds.

Mechanism of Action

    Target of action

    Compounds with an azetidine core, such as “2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide”, are often used in medicinal chemistry due to their potential therapeutic applications. For instance, compounds with a similar structure have been found to act as agonists for the Histamine H3 receptor .

    Biochemical pathways

    The activation of the Histamine H3 receptor can influence several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This can affect various physiological processes such as sleep-wake regulation, cognition, and food intake .

    Result of action

    The molecular and cellular effects would depend on the specific receptor and cell type that the compound acts upon. For instance, activation of the Histamine H3 receptor in the central nervous system can lead to changes in neurotransmitter release, which can influence various physiological processes .

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14(11-5-3-2-4-6-11)12(16)9-15-7-10(13)8-15/h2-6,10H,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXQTKILGETPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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